molecular formula C22H17N3O4S B2779655 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868674-13-9

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2779655
CAS RN: 868674-13-9
M. Wt: 419.46
InChI Key: IXKFEAGFGCYQJY-FCQUAONHSA-N
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Description

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C22H17N3O4S and its molecular weight is 419.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis and evaluation of various benzothiazole derivatives, including compounds structurally related to the specified chemical, have demonstrated significant antimicrobial activity. These studies involve the creation of novel compounds with potential applications in treating infections caused by resistant bacteria and fungi. For instance, Patel, Agravat, and Shaikh (2011) explored the antimicrobial properties of newly synthesized pyridine derivatives, indicating variable and modest activity against bacteria and fungi. This highlights the potential of benzothiazole derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anticancer Activity

Benzothiazole derivatives have been synthesized and tested for their anticancer properties, demonstrating potential efficacy against various cancer cell lines. These compounds, including those related to the specified molecule, showcase the ability to inhibit cancer cell growth, presenting a promising avenue for anticancer drug development. Mohan, Sridhar, Laxminarayana, and Chary (2021) synthesized a series of benzamide derivatives and tested them against human cancer cell lines, finding moderate to good activity compared to standard drugs. This suggests the utility of benzothiazole derivatives in anticancer research (Mohan, Sridhar, Laxminarayana, & Chary, 2021).

Synthesis and Biological Screening

The chemical synthesis of benzothiazole derivatives is a key area of research, leading to the discovery of compounds with various biological activities. These activities range from antimicrobial to anticancer properties, highlighting the versatility of benzothiazole derivatives in pharmaceutical research. The synthesis and screening of these compounds for biological and pharmacological activities provide insights into their potential therapeutic applications. For example, Badne, Swamy, Bhosale, and Kuberkar (2011) focused on synthesizing novel benzothiazole derivatives and screening them for antimicrobial activity, contributing to the understanding of their potential as therapeutic agents (Badne, Swamy, Bhosale, & Kuberkar, 2011).

properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4S/c1-3-12-24-20-16(29-2)8-5-9-17(20)30-22(24)23-21(28)14-6-4-7-15(13-14)25-18(26)10-11-19(25)27/h1,4-9,13H,10-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKFEAGFGCYQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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